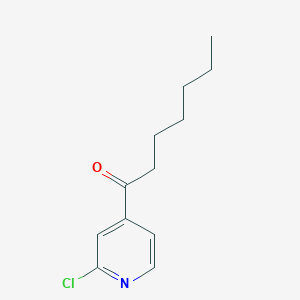

![molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8](/img/structure/B1325572.png)

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

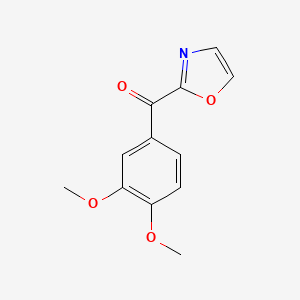

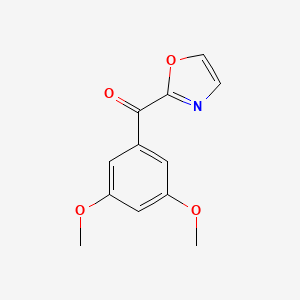

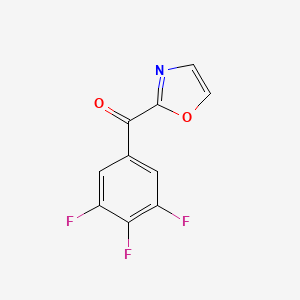

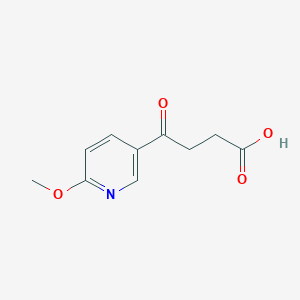

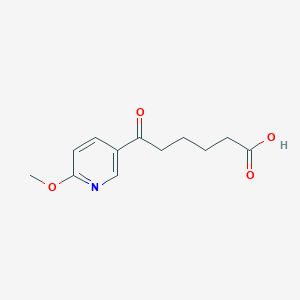

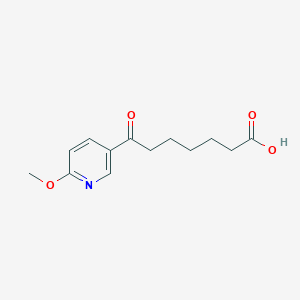

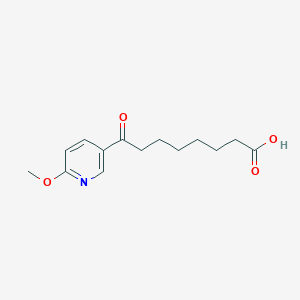

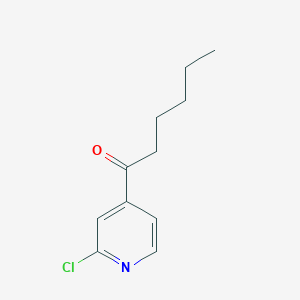

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (EAO) is an organic compound with a molecular formula of C15H22NO3. It is synthesized from the reaction of ethyl bromoacetate and 4-(azetidinomethyl)phenyl magnesium bromide in the presence of a base. EAO is a useful reagent in organic synthesis and is known for its wide range of applications in the pharmaceutical and biotechnological fields.

Applications De Recherche Scientifique

Antitumor Activity : A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of DNA-intercalating agents found compounds with solid tumor activity. The 4'-aza derivative was particularly noted for its effectiveness in leukemia and solid tumor models, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

Chemoenzymatic Synthesis : Fadnavis, Vadivel, and Sharfuddin (1999) conducted a study on the chemoenzymatic synthesis of hydroxy-γ-decalactone, starting with ethyl 2-hydroxy-3-oxooctanoate. This synthesis method could have implications in the production of complex organic compounds (Fadnavis, Vadivel, & Sharfuddin, 1999).

Synthetic Studies : Ashton and Doss (1993) explored a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, starting from ethyl 2,4-dioxooctanoate. This study contributes to the development of methodologies for synthesizing complex organic structures (Ashton & Doss, 1993).

Construction of Bicyclic Beta-lactam Carboxylic Esters : Barrett et al. (2000) described a process involving 4-alkenyl-2-azetidinone systems, leading to ethyl 2-4-alkenyl-2-oxo-1-azetidinyl-4-pentenoates. Their work adds to the understanding of creating beta-lactam dienes, which are important in medicinal chemistry (Barrett et al., 2000).

Novel Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized and evaluated novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. This research contributes to the development of potential therapeutic agents (Nazir et al., 2018).

Propriétés

IUPAC Name |

ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNMELXGAXPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642838 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate | |

CAS RN |

898757-31-8 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.